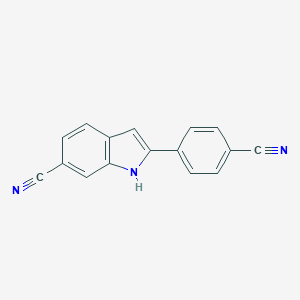

6-Cyano-2-(4-cyanophenyl)indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic structure consisting of a benzene (B151609) ring fused to a pyrrole ring, is a fundamental building block in a vast array of biologically active molecules. ajchem-b.comnews-medical.net Its prevalence in nature is exemplified by its presence in the essential amino acid tryptophan, neurotransmitters like serotonin and melatonin, and a wide variety of complex alkaloids derived from plants, fungi, and marine organisms. ajchem-b.compcbiochemres.comrsc.org This natural abundance has inspired chemists to explore indole derivatives for therapeutic applications, leading to their establishment as a "privileged scaffold" in drug discovery. ijrpr.comijpsr.com

The structural versatility of the indole ring allows it to interact with diverse molecular targets within biological systems. nrfhh.com Consequently, indole derivatives have been developed into drugs for a multitude of conditions. news-medical.netnih.gov The pharmacological potential of these compounds is remarkably broad, with documented activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antihypertensive effects. ajchem-b.comnrfhh.comajchem-b.com Many approved drugs incorporate the indole substructure, targeting diseases ranging from cancer (vincristine) and hypertension (reserpine) to HIV (delavirdine) and schizophrenia (oxypertine). pcbiochemres.comnih.govyoutube.com The ongoing investigation into indole-based compounds continues to yield new therapeutic candidates, solidifying the scaffold's importance in the ongoing quest for novel medicines. mdpi.comnih.gov

Emergence and Importance of Cyano-Substituted Indoles in Advanced Research

The incorporation of a cyano (-C≡N), or nitrile, group into a molecular scaffold is a well-established strategy in medicinal chemistry to modulate a compound's properties. nih.gov The nitrile group is a versatile functional group with unique physicochemical characteristics. wikipedia.org Its strong dipole and ability to act as a hydrogen bond acceptor allow it to engage in key interactions with biological targets like proteins. nih.govtandfonline.com In drug design, the nitrile is often used as a bioisostere for other functional groups, such as carbonyl or hydroxyl groups, to enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles. tandfonline.comresearchgate.net

Over 30 pharmaceuticals containing a nitrile group are currently on the market for a wide range of diseases, including breast cancer (anastrozole) and diabetes (vildagliptin). nih.govwikipedia.org When appended to the already versatile indole scaffold, the cyano group can further enhance its therapeutic potential. Cyano-substituted indoles are explored for various applications, including as anticancer agents and kinase inhibitors. rsc.orgnih.gov The electron-withdrawing nature of the nitrile can influence the electronic density of the indole ring system, altering its reactivity and interaction with biological macromolecules. nih.gov Furthermore, the nitrile group can serve as a synthetic handle, providing a reactive site for further chemical transformations to build more complex molecules. researchgate.netquimicaorganica.org The synthesis of various cyano-substituted indoles, such as 3-cyanoacetyl indoles, is an active area of research, as these compounds are valuable starting materials for creating diverse libraries of potential drug candidates. rsc.orgresearchgate.net

Research Context and Scope of 6-Cyano-2-(4-cyanophenyl)indole Studies

The specific compound, this compound, also known as 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile, has been identified as an antiprotozoal agent. scbt.com This positions its research context primarily within the search for new treatments for diseases caused by protozoa. The structure, featuring cyano groups at both the 6-position of the indole ring and the 4-position of the phenyl ring, is a deliberate design feature. This dicyano substitution pattern suggests an exploration of how these specific electronic and hydrogen-bonding features contribute to its biological activity.

While detailed pharmacological studies on this specific molecule are not extensively documented in broad literature, its chemical properties and structure are well-defined.

| Property | Value |

|---|---|

| CAS Number | 28719-00-8 scbt.com |

| Molecular Formula | C₁₆H₉N₃ scbt.com |

| Molecular Weight | 243.26 g/mol scbt.com |

| Appearance | Pale Yellow Solid hoelzel-biotech.com |

| Solubility | Dimethyl Sulfoxide hoelzel-biotech.com |

Furthermore, the 6-cyano-indole core is a structural component found in more complex molecules investigated in medicinal chemistry. For instance, derivatives of 6-cyano-indole are utilized as intermediates in the synthesis of pharmaceuticals like the anticancer drug alectinib (B1194254). oup.comoup.comgoogle.com This indicates that beyond its own potential bioactivity, this compound and related structures serve as valuable building blocks in the development of other advanced therapeutic agents. The scope of its study, therefore, encompasses both its direct application as a potential therapeutic and its role as a key intermediate in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyanophenyl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFPEVUESUWHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499113 | |

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28719-00-8 | |

| Record name | 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Cyano 2 4 Cyanophenyl Indole and Analogues

Strategies for Indole (B1671886) Core Construction in Cyano-Functionalized Systems

The construction of the indole core is a pivotal step in the synthesis of 6-cyano-2-(4-cyanophenyl)indole. Various strategies have been developed to accommodate the presence of electron-withdrawing cyano groups, which can influence the reactivity of the starting materials and intermediates.

Reductive Cyclization Approaches

Reductive cyclization of nitroarenes is a powerful method for indole synthesis. In the context of cyano-functionalized systems, this typically involves the reduction of a suitably substituted o-nitro-β-cyanostyrene or a related precursor. The reduction of the nitro group to an amino group is followed by an intramolecular cyclization to form the indole ring.

A notable example is the palladium-catalyzed reductive cyclization of 2,3-dinitro-1,4-dialkenylbenzenes, which serves as a key step in a flexible route to 1H,8H-pyrrolo[3,2-g]indoles. nih.gov This method utilizes carbon monoxide as the reducing agent, which is converted to carbon dioxide in the process. nih.gov While effective, the use of pressurized carbon monoxide can be a drawback. To address this, phenyl formate (B1220265) has been explored as a CO surrogate in the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com This approach has shown good results, particularly when the nitrostyrene (B7858105) bears an aryl substituent in the alpha position. mdpi.com

Another approach involves the catalytic reduction of o-nitrobenzyl cyanides. acs.org This method provides a direct route to the indole ring system, although the specific application to this compound would require appropriately substituted starting materials.

Table 1: Comparison of Reductive Cyclization Methods

| Method | Precursor | Reducing Agent | Catalyst | Key Features |

|---|---|---|---|---|

| Palladium-catalyzed cyclization | 2,3-Dinitro-1,4-dialkenylbenzenes | Carbon Monoxide | Palladium complex | Flexible route to fused indole systems. nih.gov |

| Phenyl formate as CO surrogate | β-Nitrostyrenes | Phenyl Formate | Palladium/1,10-phenanthroline | Avoids pressurized CO; good for α-aryl substituted nitrostyrenes. mdpi.com |

One-Pot Multicomponent Reactions for Substituted Indole Formation

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted indoles. rsc.orgnih.gov These reactions combine three or more reactants in a single step, avoiding the isolation of intermediates and reducing waste. researchgate.net

Several MCRs have been developed for the synthesis of cyano-functionalized indoles. For instance, a one-pot cascade reaction involving 2-(2-bromophenyl)acetonitriles, aldehydes, and aqueous ammonia (B1221849) provides an efficient route to 3-cyano-1H-indoles. acs.org This process involves an aldol-type condensation, a copper-catalyzed amination, and an intramolecular Michael addition followed by dehydrogenative aromatization. acs.org

Another example is the synthesis of indole-linked β-cyano-enones through a metal-free dehydrogenative multicomponent reaction of arylglyoxal, indole, and malononitrile (B47326). rsc.org These β-cyano-enones can be further transformed into other valuable indole derivatives. rsc.org Additionally, a one-pot, three-component coupling of indoles, aldehydes, and N-alkyl anilines catalyzed by molecular iodine can afford 3-aminoalkyl indoles in good yields under mild conditions. researchgate.net

Cross-Coupling Reactions in Indole Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the construction of indole rings. mdpi.com These methods offer high functional group tolerance and allow for the formation of diverse indole structures. mdpi.comnih.gov

The Larock indole synthesis, a palladium-catalyzed annulation of alkynes and o-haloanilines, is a prominent example. wikipedia.orgyoutube.com This reaction is highly flexible due to the wide variety of substituted alkynes that can be employed. wikipedia.org The synthesis of polysubstituted indole-2-carbonitriles has been achieved through various cross-coupling reactions, including Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, starting from 1-(but-2-ynyl)-1H-indole-2-carbonitriles and 1-benzyl-3-iodo-1H-indole-2-carbonitriles. nih.gov

Iron-catalyzed enantioselective oxidative cross-coupling reactions have also been developed for the synthesis of atropisomeric indoles. researchgate.net This method allows for the direct formation of the aryl-aryl bond between an indole and a phenol (B47542) derivative. researchgate.net

Annulation Reactions and Intramolecular Cyclizations

Annulation reactions provide a powerful strategy for constructing the indole ring system by forming two new bonds in a single operation. A general synthesis of unprotected indoles has been developed through a triazene-directed C–H annulation using alkynes. pkusz.edu.cn This method exhibits excellent regioselectivity with a broad range of substrates. pkusz.edu.cn

Intramolecular cyclization is another key strategy for forming the indole core. mdpi.comnih.gov Palladium-catalyzed intramolecular C-H addition of indoles bearing cyanohydrin components to nitriles has been reported for the synthesis of fused polycyclic indoles. nih.gov A metal-free approach for the synthesis of 3-sulfenyl/selenyl-1H-indoles involves a base-assisted chalcogenoaminative annulation of 2-alkynyl anilines with disulfides/diselenides. researchgate.net Furthermore, an NCS-mediated intramolecular cyclization has been used to form a C-N bond at the indole 2-position, providing a route to complex indole alkaloids. nih.gov

Knoevenagel Condensation in Cyano-Indole Probe Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is particularly useful for synthesizing α,β-unsaturated ketones and related compounds. wikipedia.org In the context of cyano-indole synthesis, the Knoevenagel condensation has been employed to prepare various derivatives.

For example, 2,5-disubstituted indole-3-carboxaldehydes undergo Knoevenagel condensation with various active methylene (B1212753) compounds like barbiturates and thiazolidine-2,4-dione under solvent-free, microwave-assisted conditions. nih.gov This method provides a rapid and environmentally friendly route to a range of indole analogues. nih.gov The condensation of 3-cyanoacetyl indoles with aromatic aldehydes, often catalyzed by a base like piperidine (B6355638) or an amino acid like L-proline, leads to the formation of α-cyano bis(indolyl)chalcones and other pyran-fused indole derivatives. researchgate.netnih.gov

Table 2: Key Features of Knoevenagel Condensation in Cyano-Indole Synthesis

| Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Disubstituted indole-3-carboxaldehydes, Barbiturates/Thiazolidine-2,4-dione | NH4OAc | Solvent-free, Microwave | Indole analogues | nih.gov |

Scalable and Sustainable Synthetic Pathways for Related Cyano-Indole Compounds

The development of scalable and sustainable synthetic routes is crucial for the practical application of cyano-indole compounds. Efforts in this area focus on using readily available starting materials, minimizing waste, and employing environmentally benign reaction conditions.

A commercial-scale synthetic approach for 5-cyanoindole (B20398) has been developed, which utilizes low-cost materials and avoids the use of toxic cyanide reagents and heavy metals. asianpubs.orgresearchgate.net This protocol is described as robust and commercially viable. asianpubs.orgresearchgate.net

Sustainable multicomponent reactions are also being explored for indole synthesis. An innovative two-step synthesis of indole-2-carboxamides involves a Ugi-4CR followed by an acid-catalyzed cyclization. rsc.org This method is highlighted for its mild reaction conditions, low toxicity of building blocks, and high safety standards. rsc.org

Furthermore, a facile, scalable, and sustainable approach for the preparation of the indole core of the drug alectinib (B1194254) has been reported. oup.comoup.com This synthesis involves a multi-step sequence that includes a key cyclization step to form the 6-cyanoindole (B17180) ring system. oup.comoup.com

Chemo- and Regioselective Functionalization of Indole Scaffolds bearing Cyano Groups

The precise functionalization of indole scaffolds, particularly those already substituted with electron-withdrawing groups like the cyano (-CN) moiety, presents a significant challenge in synthetic organic chemistry. The inherent reactivity of the indole nucleus, typically favoring electrophilic substitution at the C3 position, is altered by the presence of such groups. chim.it Moreover, achieving regioselectivity across the benzene (B151609) portion (C4 to C7) of the indole is notoriously difficult. nih.govresearchgate.net This section details advanced methodologies that enable the chemo- and regioselective introduction of new functional groups onto cyano-bearing indole cores, a crucial step for generating analogues of this compound for structure-activity relationship studies.

The primary strategies employed involve transition-metal-catalyzed C-H activation and cross-coupling reactions, often guided by directing groups to ensure high regioselectivity. chim.itnih.gov These methods provide powerful tools for late-stage functionalization, allowing for the diversification of complex indole structures.

Directing Group Strategies for C-H Functionalization

A common and effective method to control the site of functionalization on the indole's benzene core is the installation of a directing group (DG) at the N1 position. nih.govresearchgate.net These groups coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation.

For instance, studies have shown that installing an N-P(O)tBu₂ group on the indole nitrogen can direct C-H arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov This approach allows for predictable and selective modification of otherwise less reactive positions. While direct functionalization of 6-cyanoindole using this specific DG is not extensively detailed, the principle is broadly applicable to substituted indoles.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone for functionalizing pre-halogenated indole scaffolds. For cyano-substituted indoles, where a halogen is present at a specific position, reactions like Suzuki-Miyaura, Heck, Stille, and Sonogashira provide reliable pathways to introduce new carbon-carbon bonds. nih.gov

Research on di-, tri-, and tetra-substituted indole-2-carbonitriles has demonstrated the utility of these methods. nih.gov For example, starting from 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, various functional groups can be introduced at the C3 position with high efficiency. The Heck coupling, in particular, has been used to introduce olefinic substituents. nih.gov

The conditions for such a reaction are detailed in the table below, showcasing the coupling of a 3-iodo-2-cyanoindole derivative with various olefins.

Table 1: Heck Cross-Coupling of 1-benzyl-3-iodo-1H-indole-2-carbonitrile with Various Olefins nih.gov

| Entry | Olefin | Product | Yield (%) |

| 1 | Styrene | 1-benzyl-3-((E)-styryl)-1H-indole-2-carbonitrile | 92 |

| 2 | 4-Methylstyrene | 1-benzyl-3-((E)-4-methylstyryl)-1H-indole-2-carbonitrile | 88 |

| 3 | 4-Methoxystyrene | 1-benzyl-3-((E)-4-methoxystyryl)-1H-indole-2-carbonitrile | 85 |

| 4 | Methyl acrylate | Methyl (E)-3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylate | 81 |

| 5 | Acrylonitrile | 3-(1-benzyl-2-cyano-1H-indol-3-yl)acrylonitrile | 84 (E/Z=75/25) |

| Reaction Conditions: 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivative, olefin (2 equiv.), Pd(OAc)₂ (4 mol%), n-Bu₄NCl (2 equiv.), KOAc (6 equiv.), DMF, 80 °C, 24 h. |

These findings illustrate that the cyano group is well-tolerated in these palladium-catalyzed transformations, enabling the synthesis of highly functionalized indole-2-carbonitrile derivatives in excellent yields. nih.gov Similar strategies could be envisioned for the functionalization of a halogenated precursor of this compound.

Selective Cyanation of the Indole Ring

While the focus is on functionalizing scaffolds already bearing a cyano group, it is relevant to mention the methods for its selective introduction. Rhodium(III)-catalyzed C-H cyanation has emerged as an efficient method for the direct installation of a cyano group at the C2 position of indoles. acs.org This reaction typically employs a removable directing group on the indole nitrogen and uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent. acs.orgnih.gov Theoretical studies indicate that for indole substrates, the regioselectivity of this cyanation is governed by the nucleophilicity of the carbon atoms in the C-Rh(III) intermediate bond. nih.gov This methodology provides a direct route to 2-cyanoindoles, which are valuable precursors for more complex molecules. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

No published ¹H NMR or ¹³C NMR data for 6-Cyano-2-(4-cyanophenyl)indole could be located. This information is essential for confirming the precise arrangement of hydrogen and carbon atoms, which defines the molecule's core structure. Such an analysis would provide characteristic chemical shifts and coupling constants for each proton and carbon, verifying the connectivity of the cyanophenyl group at the 2-position and the cyano group at the 6-position of the indole (B1671886) ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Specific experimental data from High-Resolution Mass Spectrometry (HRMS) is not publicly documented. HRMS is critical for confirming the elemental composition of the molecule by providing a highly accurate mass measurement, which can distinguish it from other compounds with the same nominal mass.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no available reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and intermolecular interactions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

While the structure implies the presence of characteristic nitrile (C≡N) and N-H stretching frequencies, specific experimental Infrared (IR) spectra are not published. The IR spectrum would reveal the principal vibrational modes of the molecule, confirming the presence of key functional groups. For instance, cyano groups on indole rings typically exhibit strong absorption bands in the region of 2210-2230 cm⁻¹. ambeed.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are absent from the scientific literature. This analysis would provide information on the electronic transitions within the molecule, indicating the wavelengths of maximum absorption (λmax) which are characteristic of its extended conjugated π-system.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.orgarxiv.org It is frequently used to determine the optimized molecular geometry, which corresponds to the most stable three-dimensional arrangement of the atoms in a molecule. mdpi.comarxiv.org This is achieved by finding the minimum energy state on the potential energy surface. semanticscholar.org

Key parameters derived from DFT calculations include:

Bond lengths and angles: Predicting the distances between atoms and the angles between bonds. mdpi.comnih.gov

HOMO-LUMO energies: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. semanticscholar.org

Electron density distribution: Mapping how electrons are distributed across the molecule, which helps in understanding its polarity and reactivity. semanticscholar.org

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311G) that defines the mathematical functions used to describe the orbitals. semanticscholar.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. mdpi.comnih.gov It is the most widely used method for calculating the electronic absorption and emission spectra of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. case.edu

TD-DFT calculations can predict:

Vertical excitation energies: The energy required to promote an electron from the ground state to an excited state without changing the molecular geometry.

Absorption spectra (UV-Vis): Simulating the wavelengths of light a molecule absorbs, which corresponds to its electronic transitions. mdpi.com

Oscillator strengths: The intensity of these electronic transitions.

This information is vital for understanding a molecule's photophysical properties and its potential use in applications like dyes, sensors, or photodynamic therapy. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

The process involves:

Predicting binding energy: A scoring function estimates the strength of the interaction, with lower energy values typically indicating a more stable complex.

Identifying key interactions: The simulation reveals specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand in the receptor's binding site.

While no docking studies were found for 6-Cyano-2-(4-cyanophenyl)indole, this method would be essential to explore its potential as a therapeutic agent, for instance, as an inhibitor of a specific enzyme.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

The QSAR process involves:

Descriptor calculation: Numerous molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for a set of molecules with known activities.

Model building: A mathematical model is created that correlates these descriptors with the observed activity.

Prediction: The model is then used to predict the activity of new, untested compounds.

A QSAR study on derivatives of this compound would help in designing new analogues with potentially enhanced biological activity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD provides a detailed view of the conformational flexibility and dynamic behavior of a molecule in a specific environment (e.g., in a solvent like water).

For this compound, MD simulations would be used for:

Conformational analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative stabilities.

Solvation effects: Understanding how the surrounding solvent molecules influence the structure and properties of the compound.

Binding dynamics: Simulating the process of a ligand binding to a receptor to understand the stability of the complex over time.

Theoretical Studies on Intramolecular Charge Transfer Mechanisms

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule upon photoexcitation. This phenomenon is critical for molecules used in sensors, imaging, and materials science.

Theoretical studies, often using TD-DFT, investigate:

Nature of excited states: Determining whether the lowest excited state has a charge-transfer character.

Influence of molecular geometry: Analyzing how twisting or planarization of the molecule affects the ICT process.

Solvent effects: Studying how the polarity of the solvent influences the stability of the charge-separated ICT state.

For this compound, which contains electron-donating indole (B1671886) and electron-withdrawing cyano groups, theoretical studies would be crucial to understand its potential for ICT and related applications.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Structure-Activity Relationship (SAR) of Cyano-Substituted Indole (B1671886) Derivatives in Biological Systems

The biological activity of cyano-substituted indole derivatives is highly dependent on their chemical structure. The position of the cyano groups and the nature of other substituents on the indole ring play a crucial role in determining their interaction with biological targets, such as protein aggregates and receptors.

Positional Effects of Cyano Groups on Bioactivity

The placement of cyano groups on the indole scaffold significantly influences the bioactivity of these compounds. For instance, in the context of ligands designed to bind to α-synuclein fibrils, which are implicated in neurodegenerative diseases like Parkinson's disease, the position of substituents is a key determinant of binding affinity. nih.govnih.gov

Studies on a series of cyano-substituted indole derivatives have revealed that compounds with substituents at the 3-position of the indole ring generally exhibit higher binding affinities for α-synuclein fibrils compared to those substituted at other positions. nih.gov This is followed by compounds with substitutions at the 6-position. nih.gov Specifically, for compounds with the same malononitrile (B47326) substituent, those with 3-position substituents showed the highest binding affinities. nih.gov

Substituent Modulations and Receptor Binding Affinity

The affinity of cyano-substituted indole derivatives for various receptors can be finely tuned by modifying the substituents on the indole ring. These modifications can alter the molecule's size, shape, lipophilicity, and electronic properties, all of which are critical for effective receptor binding.

In the development of ligands for α-synuclein aggregates, it was observed that an N-benzyl group on the indole nitrogen appears to be important for binding affinity. nih.gov Replacing one of the cyano groups in a dicyano-substituted derivative with a methyl acetate (B1210297) or a phenyl group led to a decrease in binding affinity, potentially due to increased steric hindrance. nih.gov

Similarly, in the context of dopamine (B1211576) D4 receptor ligands, the substitution pattern on the indole core is crucial. Studies on 2- and 3-piperazinylmethyl-substituted cyanoindoles showed strong and selective recognition of the D4 subtype. capes.gov.br Specifically, 2-aminomethyl-5-cyanoindoles demonstrated high binding affinities. capes.gov.br

For synthetic cannabinoids with an indole core, substitutions at different positions have a marked effect on their binding affinity for human CB1 receptors. Chlorination at the 4- and 5-positions of the indole core in an analogue of MDMB-CHMICA reduced binding affinity, whereas chlorination at the 2-, 6-, and 7-positions largely retained it. mdpi.com This suggests that the electronic effects and the resulting conformational changes induced by the substituent's position are critical for receptor interaction. mdpi.com

Table 1: Effect of Substituent Position on the Binding Affinity of Cyano-Indole Derivatives for α-Synuclein Fibrils

| Position of Malononitrile Substituent | Relative Binding Affinity | Reference |

| 3-position | High | nih.gov |

| 6-position | Moderate | nih.gov |

| Other positions | Lower | nih.gov |

This table is generated based on the qualitative findings that compounds with 3-position substituents showed relatively higher binding affinities than others, followed by the 6-substituted compounds.

SPR in Photophysical Behaviors of Cyano-Indole Systems

The unique electronic properties of cyano-substituted indoles also give rise to interesting photophysical behaviors, including intramolecular charge transfer and aggregation-induced emission. These properties are highly dependent on the molecular structure and the surrounding environment.

Intramolecular Charge Transfer (ICT) Dynamics and Spectral Properties

Intramolecular charge transfer (ICT) is a phenomenon where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. ossila.com In cyano-indole systems, the indole moiety can act as the electron donor and the cyano group as the electron acceptor. This process leads to a significant redistribution of electron density in the excited state, which can have a profound impact on the molecule's fluorescence properties. ossila.com

The efficiency and dynamics of ICT are influenced by the specific substitution pattern and the polarity of the solvent. For instance, studies on 4-cyano-7-azaindole (B1339843) and its N-methylated derivative showed that these molecules exhibit a large Stokes shift, with their emission spectra being sensitive to the solvent environment. nih.gov This is characteristic of molecules undergoing ICT. The fluorescence quantum yield and lifetime of 4-cyano-7-azaindole were found to be higher in aprotic solvents compared to protic solvents, indicating that hydrogen bonding can affect the ICT process. nih.gov

The structural changes that accompany ICT, such as the twisting of molecular fragments, can also influence the photophysical outcome. nih.gov In some "push-pull" chromophores, the ICT process is coupled with a twist of a portion of the molecule, leading to distinct spectral signatures for the locally excited and charge-transferred states. nih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the aggregated state due to the formation of non-emissive aggregates. hkust.edu.hkacs.org In contrast, some molecules, including certain cyano-substituted indole derivatives, exhibit the opposite behavior, known as aggregation-induced emission (AIE). hkust.edu.hkresearchgate.net In AIE-active molecules, or AIEgens, the emission is weak in dilute solutions but becomes strong in the aggregated state. acs.orgnih.gov

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. researchgate.netacs.org In dilute solutions, these motions provide non-radiative decay pathways for the excited state, quenching fluorescence. hkust.edu.hk However, in the aggregated state, these motions are restricted, which blocks the non-radiative pathways and opens up the radiative decay channel, leading to enhanced emission. hkust.edu.hk

Biological and Medicinal Chemistry Applications

Antiprotozoal Activities of 6-Cyano-2-(4-cyanophenyl)indole

This compound has been identified specifically as an antiprotozoal agent. scbt.com Its chemical structure, also known as 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile, has been cataloged for research purposes in this capacity. scbt.com

Neurological Disorder Research: Ligands for Alpha-Synuclein Aggregates

The aggregation of the α-synuclein (α-syn) protein is a key pathological hallmark of synucleinopathies, which include Parkinson's disease (PD), dementia with Lewy bodies (DLB), and multiple system atrophy (MSA). nih.govnih.gov Consequently, the development of imaging probes that can bind to these α-syn aggregates is crucial for early diagnosis and understanding disease progression. nih.govnih.gov

In this context, a series of cyano-substituted indole (B1671886) derivatives were designed and synthesized to evaluate their binding potency to α-syn fibrils. nih.govnih.gov Through systematic structure-activity relationship (SAR) studies, researchers identified promising candidates. nih.govnih.gov One notable derivative, compound [125I]51 , demonstrated a high binding affinity to α-syn fibrils and showed moderate brain uptake in initial animal studies, highlighting its potential as a developmental α-syn imaging probe. nih.govnih.gov

Table 1: Binding Affinity and Brain Uptake of α-Synuclein Ligand

| Compound | Binding Affinity (Ki, nM) | Brain Uptake (%ID/g at 2 min) | Reference |

|---|---|---|---|

| [125I]51 | 17.4 ± 5.6 | 3.57 ± 0.28 | nih.govnih.gov |

Antiviral Agent Development: Flavivirus NS2B-NS3 Protease Inhibition

Flaviviruses like Zika (ZIKV), Dengue (DENV), and West Nile virus represent significant global health threats for which no specific antiviral drugs are currently approved. nih.gov A critical target for antiviral drug development is the highly conserved NS2B-NS3 protease, an enzyme essential for viral replication. nih.govnih.gov

Medicinal chemistry efforts have led to the discovery of a novel series of 2,6-disubstituted indole compounds that act as potent inhibitors of the Zika virus protease (ZVpro). nih.gov These inhibitors also show activity against the proteases of Dengue and West Nile viruses, albeit with reduced potency. nih.gov The most potent of these compounds, NS2B/NS3-IN-3 (Compd 66) , strongly inhibits Zika virus replication in cellular assays. nih.govmedchemexpress.com Kinetic studies suggest that this class of inhibitors likely functions through a non-competitive mode of inhibition. nih.gov

Table 2: Inhibitory Activity of Indole Derivatives against Flavivirus Protease

| Compound | Target | Inhibitory Concentration (IC50) | Cellular Antiviral Activity (EC68) | Reference |

|---|---|---|---|---|

| NS2B/NS3-IN-3 (Compd 66) | Zika Virus Protease | 320 nM | 1-3 µM | nih.govmedchemexpress.com |

Anticancer Compound Design and Evaluation

Derivatives based on the indole scaffold are actively being investigated for their anticancer properties. researchgate.netnih.gov One study synthesized a series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives and evaluated their cytotoxic activity against several human cancer cell lines. nih.govbohrium.com

The research found that introducing an indole core into the 2-amino-3-cyanopyridine (B104079) structure could significantly enhance antitumor activity. bohrium.com Several compounds from this series displayed excellent cytotoxic effects. researchgate.netnih.gov The most promising compound, Compound 27 , showed exceptionally strong antitumor activity against A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver) cancer cell lines, with IC50 values in the nanomolar range. nih.gov This activity was significantly more potent than the reference compound, MX-58151. nih.gov The nature and position of substituents on the indole and phenyl rings were found to be critical for the observed cytotoxic activity. bohrium.com

Table 3: Cytotoxic Activity of Compound 27 against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound 27 IC50 (nM) | Reference Compound MX-58151 IC50 (µM) | Reference |

|---|---|---|---|---|

| A549 | Lung Carcinoma | 22 | 0.058 | nih.gov |

| H460 | Large Cell Lung Cancer | 0.23 | 0.019 | nih.gov |

| HT-29 | Colorectal Adenocarcinoma | 0.65 | 0.70 | nih.gov |

| SMMC-7721 | Hepatocellular Carcinoma | 0.77 | 1.53 | nih.gov |

Antimicrobial and Antitubercular Investigations

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. nih.gov Indole and its derivatives have emerged as an important class of compounds in this field. researchgate.netnih.gov Studies have shown that indole derivatives possess promising activity against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Research into new indole derivatives containing moieties such as 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) has demonstrated a broad spectrum of antimicrobial activity. nih.gov For instance, an indole-triazole derivative, Compound 3d , was identified as a particularly promising lead compound with significant antibacterial and antifungal properties. nih.gov These compounds were effective against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL. nih.gov The presence of a chloro substituent on the phenyl group was noted to be beneficial for activity. nih.gov

Table 4: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Activity Spectrum | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Indole-triazole/thiadiazole derivatives | Broad (Bacteria and Fungi) | 3.125 - 50 | nih.gov |

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-dioxygenase 1, Cyclooxygenase)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme that plays a role in immune tolerance by catalyzing the degradation of the amino acid L-tryptophan. nih.govnih.gov In the context of cancer, overexpression of IDO1 can help tumors evade the immune system, making it an important therapeutic target for immunotherapy. nih.govnih.gov

Virtual screening and subsequent chemical synthesis have identified compounds with a cyanopyridine scaffold as novel and potent IDO1 inhibitors. nih.govresearchgate.net Through hit optimization, derivatives were developed with improved potency. nih.gov For example, compound LBJ-10 showed potency comparable to a known reference inhibitor, GDC-0919, and serves as a strong lead for further development of IDO1 inhibitors for cancer treatment. nih.govresearchgate.net

Table 5: Inhibitory Activity of Cyanopyridine Derivatives against Human IDO1

| Compound | Scaffold | IDO1 Inhibitory Activity | Reference |

|---|---|---|---|

| LVS-019 | Cyanopyridine | Good | nih.govresearchgate.net |

| LBJ-10 | Cyanopyridine | Improved potency, comparable to GDC-0919 | nih.govresearchgate.net |

Other Therapeutic Potentials of Indole Derivatives

The therapeutic potential of indole derivatives extends beyond the previously mentioned areas. Research has explored their effects in models of other complex diseases. For instance, in the context of neurodegenerative diseases like Parkinson's, certain indole derivatives have been investigated for their ability to target neuroinflammation and oxidative stress. researchgate.net

One study using a neurotoxin-induced mouse model of Parkinson's disease found that the indole derivative NC009-1 could alleviate motor deficits and reduce oxidative stress and neuroinflammatory responses. researchgate.net The compound was shown to down-regulate inflammatory markers such as IL-1β, IL-6, and TNF-α, while up-regulating protective enzymes like SOD2. researchgate.net These findings suggest that indole derivatives like NC009-1 could be potential drug candidates for treating Parkinson's disease by mitigating neuroinflammation and oxidative damage. researchgate.net

In Vitro and In Vivo Metabolism and Biodistribution Studies of this compound

The metabolic fate and distribution of a compound within a biological system are critical determinants of its potential therapeutic efficacy and safety. While direct experimental data on the in vitro and in vivo metabolism and biodistribution of this compound are not extensively available in the public domain, a predictive analysis can be formulated based on the well-established metabolic pathways of structurally related compounds, such as 2-phenylindoles and aromatic nitriles. Furthermore, computational (in silico) models provide valuable insights into the likely pharmacokinetic properties of this molecule.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to primarily involve Phase I and Phase II reactions, which are fundamental processes for the biotransformation of xenobiotics.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes in the liver. nih.govoptibrium.comresearchgate.net For this compound, the following oxidative transformations are predicted:

Hydroxylation of the Indole Ring: The indole nucleus is susceptible to hydroxylation at various positions. Based on studies of other indole derivatives, hydroxylation is a common metabolic pathway. optibrium.comchemrxiv.org The most likely sites for hydroxylation on the indole ring of this compound are positions 3, 4, 5, and 7.

Hydroxylation of the Phenyl Ring: The 4-cyanophenyl moiety is also a potential site for oxidative metabolism, where hydroxylation can occur at the ortho positions relative to the cyano group.

Metabolism of the Cyano Group: The nitrile (cyano) groups present on the molecule may undergo metabolic transformation. While generally stable, under certain enzymatic conditions, a cyano group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. In some instances, oxidative metabolism can lead to the release of cyanide, which is then detoxified to thiocyanate. mdpi.com

Phase II Metabolism: Following Phase I oxidation, the newly introduced hydroxyl groups can undergo conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion. Common Phase II reactions include:

Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid.

Sulfation: Sulfotransferases can catalyze the addition of a sulfonate group to the hydroxylated metabolites.

A summary of the predicted primary metabolites is presented in Table 1.

| Predicted Metabolite | Metabolic Reaction | Potential Metabolizing Enzymes |

| 6-Cyano-2-(4-cyanophenyl)-1H-indol-3-ol | Hydroxylation | Cytochrome P450 (e.g., CYP2A6, CYP2C19, CYP2E1) optibrium.comchemrxiv.org |

| 6-Cyano-2-(4-cyanophenyl)-1H-indol-5-ol | Hydroxylation | Cytochrome P450 optibrium.com |

| 2-(3-Hydroxy-4-cyanophenyl)-1H-indole-6-carbonitrile | Hydroxylation | Cytochrome P450 |

| 6-Carbamoyl-2-(4-cyanophenyl)-1H-indole | Hydrolysis | Nitrilase/Hydratase |

| 6-Cyano-2-(4-carbamoylphenyl)-1H-indole | Hydrolysis | Nitrilase/Hydratase |

Table 1: Predicted Phase I Metabolites of this compound This table is based on predictive data from analogous compounds and general metabolic pathways.

Predicted Biodistribution

The biodistribution of a compound describes its dissemination throughout the various tissues and organs of the body. In the absence of direct experimental data for this compound, in silico prediction tools can provide an estimation of its absorption, distribution, metabolism, and excretion (ADME) properties. Tools such as SwissADME and pkCSM utilize quantitative structure-activity relationship (QSAR) models to predict these parameters based on the molecule's chemical structure. japsonline.comjapsonline.comacs.org

Based on its structural features—a relatively planar, lipophilic molecule—this compound is predicted to be well-absorbed after oral administration and to distribute into various tissues. The presence of the polar cyano groups may influence its ability to cross the blood-brain barrier.

A hypothetical biodistribution profile based on in silico predictions for compounds with similar physicochemical properties is presented in Table 2. It is important to note that these are theoretical values and actual experimental data may vary.

| ADME Parameter | Predicted Property | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Possible | The molecule's properties may allow for some CNS penetration. |

| Plasma Protein Binding | High | A significant portion of the compound is expected to be bound to plasma proteins, affecting its free concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Unlikely | Predicted not to be a significant inhibitor of this major drug-metabolizing enzyme. japsonline.comjapsonline.com |

| Substrate for CYP3A4 | Likely | Expected to be metabolized by this key cytochrome P450 isoform. |

| Excretion | ||

| Primary Route | Renal and/or Biliary | Metabolites are likely to be excreted through urine and/or feces. |

Table 2: Predicted ADME Properties of this compound This table contains data generated from in silico prediction tools and should be considered theoretical. japsonline.comjapsonline.comacs.org

Photophysical Applications and Materials Science

Development of Fluorescent Probes and Biosensors

The inherent fluorescence of indole (B1671886) derivatives, coupled with the electronic perturbations introduced by the cyano substituents in 6-Cyano-2-(4-cyanophenyl)indole, makes this class of compounds a promising scaffold for the development of fluorescent probes and biosensors. nih.govnih.govresearchgate.net The sensitivity of their fluorescence emission to the local environment allows for the design of sensors that can detect specific analytes or changes in biological systems.

The core principle behind the use of such compounds as fluorescent probes lies in the modulation of their fluorescence properties—such as intensity, wavelength, and lifetime—upon interaction with a target molecule or ion. For instance, the interaction can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a measurable change in the fluorescence signal. This "off-on" or ratiometric response provides a basis for quantitative detection. nih.gov

Research into related cyano-indole derivatives has demonstrated their potential in various sensing applications. For example, studies on 4-cyano-7-azaindole (B1339843) have shown that its fluorescence quantum yield and lifetime are sensitive to the polarity of the solvent, suggesting its utility as a probe for microenvironments. nih.govresearchgate.net While specific studies detailing the use of this compound as a fluorescent probe are not extensively documented in the provided results, the fundamental photophysical properties of the cyano-indole framework strongly support its potential in this area. The development of derivatives of this compound could lead to probes with high selectivity and sensitivity for various biological and environmental targets.

Organic Dyes for Photovoltaic Devices (e.g., Dye-Sensitized Solar Cells)

In the realm of renewable energy, organic dyes are crucial components of dye-sensitized solar cells (DSSCs). The function of the dye is to absorb sunlight and inject an electron into the conduction band of a semiconductor, typically titanium dioxide (TiO2), thereby generating a photocurrent. The efficiency of a DSSC is heavily dependent on the photophysical and electrochemical properties of the dye.

Compounds with a donor-π-acceptor (D-π-A) architecture are particularly well-suited for this application. In this compound, the indole nucleus can act as the electron donor, the phenyl ring as the π-bridge, and the cyano groups as electron acceptors. This structure facilitates efficient intramolecular charge transfer upon photoexcitation, a key process for successful electron injection into the semiconductor.

Studies on various organic dyes for DSSCs have highlighted the importance of the anchoring group, which binds the dye to the semiconductor surface. While cyanoacetic acid is a common anchoring group, research has shown that other moieties, including those containing cyano groups, can also be effective. researchgate.net The presence of cyano groups in the molecular structure can also influence the energy levels of the dye, which is critical for efficient electron transfer and for achieving a high open-circuit voltage. researchgate.netdoaj.org Although direct application of this compound in DSSCs is not explicitly detailed, the structural motifs and electronic properties it possesses are highly relevant to the design of efficient organic sensitizers. Further research could involve modifying the structure of this compound to optimize its performance as a DSSC dye.

Role of Cyano-Indoles in Photoredox Catalysis

Photoredox catalysis has emerged as a powerful tool in synthetic organic chemistry, enabling the formation of chemical bonds under mild conditions using visible light. nih.govnih.govacs.org The process relies on a photocatalyst that, upon light absorption, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of chemical transformations.

Indole derivatives have been explored as photocatalysts due to their favorable redox properties and ability to absorb light. The introduction of cyano groups, as in this compound, can significantly modulate these properties. The electron-withdrawing nature of the cyano groups can make the excited state of the molecule a more potent oxidant or reductant, thereby expanding the scope of reactions that can be catalyzed.

Challenges and Future Perspectives in 6 Cyano 2 4 Cyanophenyl Indole Research

Advancements in Enantioselective Synthesis and Stereochemical Control

The synthesis of indole (B1671886) derivatives, while well-established, presents considerable challenges when precise three-dimensional arrangement (stereochemistry) is required. For many biological applications, a single enantiomer (one of two mirror-image forms) of a chiral molecule is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. The development of enantioselective synthetic methods that can produce a single, desired stereoisomer of 6-cyano-2-(4-cyanophenyl)indole analogues is a key area of future research.

Current research often focuses on related heterocyclic structures, providing a roadmap for future work on the target compound. For instance, the enantioselective synthesis of azaindolines, which are bioisosteres of the indoline (B122111) moiety, has been achieved with high levels of enantioselectivity through cation-directed cyclization under phase-transfer catalysis. nih.gov This method has proven effective for producing both 4- and 6-azaindolines and could potentially be adapted for the synthesis of chiral derivatives of this compound. nih.gov Similarly, highly stereoselective methods have been developed for the synthesis of the indole moiety of other complex natural products like sespendole, demonstrating that stereocontrol is achievable. nih.gov

Future advancements will likely depend on the discovery and application of novel organocatalysts, such as the cinchona alkaloids used in the enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov These catalysts can facilitate complex tandem reactions to build chiral centers with high precision (up to >99% enantiomeric excess). nih.gov The challenge lies in adapting these methodologies to the specific electronic and steric properties of the this compound scaffold and scaling these processes for practical application. oup.com

Elucidating Complex Biological Mechanisms and Off-Target Effects

While this compound has been identified as an antiprotozoal agent, recent research has highlighted its potential in the context of neurodegenerative diseases. scbt.com Specifically, cyano-substituted indole derivatives have been designed as imaging ligands for α-synuclein (α-syn) aggregates, which are pathological hallmarks of synucleinopathies like Parkinson's disease (PD) and dementia with Lewy bodies (DLB). nih.govnih.gov

A significant challenge is to unravel the precise molecular interactions that govern the binding of these compounds to their targets. The complexity of this task is compounded by the fact that many protein aggregates associated with neurodegeneration, such as α-syn and β-amyloid (Aβ) fibrils (a hallmark of Alzheimer's disease), share similar β-sheet structures. nih.gov This structural similarity can lead to cross-reactivity, or off-target effects. Indeed, studies on cyano-substituted indole derivatives have shown that while some compounds bind with high affinity to α-syn fibrils, they also exhibit binding to Aβ fibrils, sometimes on the same order of magnitude. nih.gov

Future research must focus on:

High-Resolution Structural Biology: Utilizing techniques like cryo-electron microscopy (cryo-EM) to determine the exact binding mode of this compound analogues within the complex fibrillar structures of α-syn and other amyloid proteins.

Advanced Cellular Models: Moving beyond in vitro binding assays to study the compound's behavior in more complex biological systems, such as induced pluripotent stem cell (iPSC)-derived neurons from patients with synucleinopathies. This will help elucidate downstream cellular consequences of target engagement.

Profiling Off-Target Interactions: Systematically screening these compounds against a broad panel of receptors, enzymes, and other amyloid proteins to build a comprehensive selectivity profile. This is crucial for predicting potential side effects and for designing more specific molecules.

Understanding these complex mechanisms and identifying the full spectrum of biological targets are paramount for the safe and effective development of these compounds as either therapeutic or diagnostic agents.

Rational Design of Next-Generation Analogues with Enhanced Efficacy and Selectivity

The rational design of new molecules based on the this compound scaffold is a promising avenue for improving potency and selectivity. This process relies heavily on understanding the structure-activity relationships (SAR)—how specific changes to the molecule's structure affect its biological activity.

Systematic SAR studies have been conducted on cyano-substituted indole derivatives to optimize their binding to α-syn aggregates. nih.gov These studies have explored modifications at various positions of the indole ring and the phenyl group, as well as changes to the core structure. nih.govnih.gov For example, research has shown that introducing a malononitrile (B47326) moiety at the 3-position of the indole and an N-benzyl group can be well-tolerated for α-syn binding. nih.gov The introduction of an iodine atom led to a candidate for radiolabeling that retained moderate binding affinity. nih.gov

The table below summarizes key findings from a SAR study on indole derivatives as ligands for α-synuclein fibrils, illustrating the impact of structural modifications on binding affinity.

| Compound ID | Modifications from Base Scaffold | Binding Affinity (Kᵢ, nM) for α-syn | Selectivity vs. Aβ₁₋₄₂ fibrils (fold) |

| 23 | Malononitrile at 3-position, N-benzyl group | High | Not specified |

| 29 | Malononitrile at 3-position, N-benzyl group | Moderate | Not specified |

| 30 | Malononitrile at 3-position, N-benzyl group | Moderate | Not specified |

| 51 | Introduction of an iodine atom | 17.4 ± 5.6 | 4.2 |

| Data sourced from ACS Medicinal Chemistry Letters. nih.gov |

Future design strategies will incorporate computational modeling and machine learning to predict the properties of novel analogues before they are synthesized. This "in silico" approach can screen vast virtual libraries of compounds to identify candidates with the highest predicted affinity and selectivity, thereby accelerating the discovery process. nih.gov The goal is to create next-generation compounds that not only bind more tightly to their intended target but also exhibit minimal interaction with off-targets like Aβ, leading to more precise diagnostic tools and potentially more effective therapeutics. researchgate.net

Translational Research from Basic Discovery to Applied Technologies

Translational research aims to bridge the gap between fundamental scientific discoveries made in the laboratory and their application in real-world technologies and medicine. For this compound and its derivatives, this pathway holds significant promise, primarily in two areas: neuroimaging and materials science.

In medicine, the most direct translational application is the development of Positron Emission Tomography (PET) imaging agents for the early and differential diagnosis of neurodegenerative diseases. nih.gov The ability of these compounds to bind to α-syn aggregates makes them ideal candidates for this purpose. nih.gov A key step in this process is the development of radiolabeled analogues. For instance, the creation of an [¹²⁵I]-labeled indole derivative ([¹²⁵I]51) that showed moderate brain uptake in mice is a critical proof-of-concept for its potential as an imaging probe. nih.govnih.gov Future work will involve labeling these compounds with PET-compatible radioisotopes (e.g., Carbon-11 or Fluorine-18), followed by preclinical evaluation in animal models of synucleinopathy and eventual human clinical trials.

Beyond medicine, the unique chemical structure of this compound suggests potential applications in materials science. Phenylnitriles and related cyanophenyl compounds are known to be core components of liquid crystal materials used in electro-optical displays. google.com The rigid, polarizable structure of the this compound scaffold could be exploited to create novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors. Future research in this area would involve synthesizing and characterizing the photophysical and electronic properties of these compounds and fabricating them into prototype devices.

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-cyano-2-(4-cyanophenyl)indole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to attach the 4-cyanophenyl group to the indole scaffold. For example, t-butyl-protected indole derivatives are synthesized via base-promoted aerobic oxidative cyclization, followed by deprotection . Optimization steps include:

Q. Table 1: Representative Yields and Conditions

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 100 | 74–81 | |

| Ullmann Coupling | CuI | THF | 80 | 61–68 |

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, aromatic protons in the 4-cyanophenyl group resonate at δ 7.6–8.1 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

- Melting Point Analysis : Sharp melting points (e.g., >300°C) indicate crystalline stability .

Q. What biological activities are associated with this compound?

Methodological Answer: The compound exhibits antiprotozoal activity, likely via DNA minor-groove binding or inhibition of parasitic enzymes. In vitro assays against Plasmodium falciparum or Trypanosoma brucei require:

- Dose-Response Curves : IC₅₀ values determined using SYBR Green fluorescence assays .

- Selectivity Testing : Compare cytotoxicity in mammalian cell lines (e.g., HEK293) to confirm therapeutic windows .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or melting points for this compound?

Methodological Answer: Discrepancies in data (e.g., melting points varying by 5–10°C) may arise from polymorphic forms or solvent impurities. Mitigation strategies include:

- Recrystallization : Use multiple solvents (e.g., ethanol, DMSO) to isolate pure phases.

- Cross-Validation : Compare NMR shifts with structurally similar derivatives (e.g., t-butyl-protected analogs) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to distinguish melting points from thermal degradation .

Q. How should one design experiments to evaluate the compound’s efficacy in disrupting protozoan microtubules?

Methodological Answer:

- Microtubule Polymerization Assays : Use purified tubulin from T. brucei and monitor turbidity at 350 nm over time. Compare inhibition rates to colchicine controls .

- Immunofluorescence Microscopy : Fix treated parasites and stain with α-tubulin antibodies to visualize microtubule disruption .

- Resistance Profiling : Serial passage protozoa under sublethal drug pressure to identify mutation hotspots .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with Leishmania topoisomerase II or trypanothione reductase.

- QSAR Modeling : Correlate substituent electronegativity (e.g., cyano vs. methoxy) with bioactivity using partial least squares regression .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. How can thermal stability be improved for long-term storage or formulation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.